molecular formula C9H11NO B13564974 2-(4-Methylpyridin-3-yl)prop-2-en-1-ol

2-(4-Methylpyridin-3-yl)prop-2-en-1-ol

Cat. No.: B13564974
M. Wt: 149.19 g/mol
InChI Key: APCGSJUSDUJWRM-UHFFFAOYSA-N
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Description

2-(4-Methylpyridin-3-yl)prop-2-en-1-ol is a pyridine derivative featuring a conjugated allylic alcohol (prop-2-en-1-ol) moiety attached to the 3-position of a 4-methylpyridine ring. This structure combines the electron-deficient aromatic pyridine system with a reactive allylic alcohol, making it a candidate for diverse chemical transformations, such as nucleophilic additions or oxidation reactions. The methyl group at the pyridine’s 4-position introduces steric and electronic effects that modulate reactivity and intermolecular interactions.

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-(4-methylpyridin-3-yl)prop-2-en-1-ol

InChI

InChI=1S/C9H11NO/c1-7-3-4-10-5-9(7)8(2)6-11/h3-5,11H,2,6H2,1H3

InChI Key

APCGSJUSDUJWRM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C(=C)CO

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Specific Reported Methods

Base-Promoted Condensation and Protection-Deprotection Strategy

A patented process (EP2497767A1) describes the preparation of related pyridinyl compounds via condensation reactions in the presence of bases such as piperidine, pyridine, or other nitrogen bases. Piperidine is preferred due to higher yields. The reaction is typically conducted at 40°C for 16 hours. An intermediate acetylene function is protected as an acetone adduct and later deprotected by treatment with soda in refluxing toluene to yield the desired intermediate alcohol.

Although this patent focuses on a related methylpyridinyl ethanone, the methodology is adaptable to the synthesis of this compound by analogous base-catalyzed condensation and selective deprotection steps.

One-Pot Multi-Step Synthesis from Pyridinyl Nitriles

A scalable and practical synthesis reported in the literature for pyridinyl amine derivatives involves a one-pot, multi-step procedure starting from nitrile precursors. The sequence includes:

  • Reaction of nitrile with methoxylamine hydrochloride in acetic acid at 50°C
  • Subsequent treatment with hydrobromic acid in acetic acid at elevated temperature (90°C)
  • Zinc-mediated reduction under nitrogen atmosphere at room temperature
  • Basification and extraction to isolate the intermediate allylic alcohol or amine derivative

While this method was applied to difluoromethyl-substituted pyridinyl compounds, the general approach of nitrile conversion to allylic alcohols via oxime intermediates and reductive steps can be adapted for this compound synthesis.

Hantzsch-Type Cyclocondensation and Electrophilic Functionalization

In another approach, pyridine derivatives are synthesized via three-component Hantzsch-type cyclocondensation involving acetoacetate, pyridinecarbaldehyde, and ammonia in ethanol under reflux. Subsequent electrophilic fluorination or other functional group modifications yield substituted pyridinyl compounds with allylic alcohol functionalities.

Although this method is more complex and targets fluorinated derivatives, the cyclocondensation principle and subsequent functionalization steps provide a conceptual framework for constructing the allylic alcohol moiety on the pyridine ring.

Comparative Data Table of Preparation Methods

Method Description Key Reagents and Conditions Advantages Limitations
Base-Promoted Condensation with Piperidine Piperidine, 40°C, 16 h; acetone protection/deprotection steps High yields; mild conditions; avoids hazardous catalysts Requires protection/deprotection steps
One-Pot Nitrile Conversion Methoxylamine hydrochloride, acetic acid, HBr, Zn reduction Scalable; practical; avoids harsh reagents Multi-step; requires careful control of conditions
Hantzsch Cyclocondensation + Electrophilic Functionalization Acetoacetate, pyridinecarbaldehyde, ammonia, Selectfluor Good yields; versatile functionalization More complex; fluorination steps not always necessary

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyridin-3-yl)prop-2-en-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-(4-Methylpyridin-3-yl)prop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-3-yl)prop-2-en-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-Methylpyridin-3-yl)prop-2-en-1-ol with structurally related compounds, emphasizing substituent effects, physicochemical properties, and reactivity.

Table 1: Structural and Functional Comparison of Pyridine/Propenol Derivatives

Compound Name Substituents on Pyridine/Heterocycle Functional Groups Notable Properties/Reactivity Evidence ID
This compound 4-CH₃ Allylic alcohol Potential for conjugation-driven reactions N/A
2-methyl-3-(1-methyl-5-nitro-1H-imidazol-2-yl)prop-2-en-1-ol 1-CH₃, 5-NO₂ (imidazole) Allylic alcohol Reacts with SOCl₂ for chlorination; nitro group enhances electrophilicity
1-{6-Chloro-4-(methylamino)-2-(methylsulfanyl)pyrimidin-5-yl}-3-(4-methoxyphenyl)prop-2-en-1-ol 6-Cl, 4-NHCH₃, 2-SCH₃ (pyrimidine) Allylic alcohol, 4-OCH₃ High melting point (142–144°C); IR/NMR data confirm H-bonding and conjugation
3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol 2-Cl, 3-(CH(OCH₃)₂) Propargyl alcohol Alkyne group enables click chemistry; dimethoxymethyl enhances steric bulk
3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol 5,6-(OCH₃)₂ Propargyl alcohol Electron-rich pyridine; OCH₃ groups increase solubility in polar solvents
2-phenyl-1,3-di(pyridin-4-yl)propan-2-ol 2-Ph, 1,3-(pyridin-4-yl) Tertiary alcohol High molecular weight (290.36 g/mol); aromatic stacking potential

Key Observations:

Heterocycle Influence :

  • Pyridine vs. imidazole/pyrimidine: The electron-deficient pyridine in the target compound contrasts with the more nucleophilic imidazole () or pyrimidine (), affecting reactivity toward electrophiles. For example, the nitroimidazole derivative () undergoes chlorination due to its electron-withdrawing substituents.

Substituent Effects :

  • Electron-Donating Groups : The 4-methyl group on the target compound’s pyridine ring may slightly increase electron density at the 3-position, enhancing nucleophilic character in the allylic alcohol.
  • Halogen and Sulfur Substituents : Chloro and methylsulfanyl groups in pyrimidine derivatives () introduce steric hindrance and alter solubility, as seen in their crystalline solid states.

Alcohol Reactivity :

  • Allylic vs. Propargyl Alcohols : The conjugated double bond in the target compound’s allylic alcohol facilitates resonance stabilization, whereas propargyl alcohols (Evidences 6–8) offer alkyne reactivity for cross-coupling or cycloaddition reactions.
  • Tertiary Alcohols : The tertiary alcohol in 2-phenyl-1,3-di(pyridin-4-yl)propan-2-ol () reduces hydrogen-bonding capacity compared to primary/secondary alcohols, impacting solubility and crystallinity.

Physicochemical Properties: Melting Points: Pyrimidine-propenol derivatives () exhibit higher melting points (118–144°C) due to intermolecular H-bonding and aromatic stacking, whereas propargyl alcohols (Evidences 6–8) may exist as oils or lower-melting solids. Molecular Weight and Polarity: The target compound’s lower molecular weight compared to ’s tertiary alcohol derivative suggests differences in volatility and diffusion rates in biological systems.

Research Findings:

  • Synthetic Utility: The allylic alcohol in the target compound could serve as a precursor for oxidation to α,β-unsaturated carbonyl compounds, similar to the chlorination of imidazole-propenol derivatives ().
  • Crystallography : While SHELX software (Evidences 1, 5) is widely used for small-molecule refinement, the absence of crystallographic data for the target compound highlights a gap for future structural studies.

Q & A

Q. What are the recommended synthetic routes for 2-(4-Methylpyridin-3-yl)prop-2-en-1-ol?

Methodological Answer: The synthesis of this compound can be approached via condensation reactions involving pyridine derivatives and propenol precursors. A common strategy involves:

  • Aldol-like condensation : Reacting 4-methylpyridine-3-carbaldehyde with acetylene derivatives under basic conditions (e.g., NaOH/ethanol) to form the α,β-unsaturated alcohol backbone .
  • Catalytic optimization : Transition metal catalysts (e.g., Pd or Cu) may enhance regioselectivity in cross-coupling reactions to attach the pyridyl group to the propenol chain .
  • Purification : Column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) is typically used to isolate the product .

Q. How can researchers optimize reaction conditions for high-yield synthesis?

Methodological Answer: Key parameters for optimization include:

  • Temperature : Elevated temperatures (70–90°C) improve reaction kinetics but may require reflux setups to prevent volatilization of intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates, while ethanol/water mixtures improve stereochemical control .
  • Catalyst loading : Pd(PPh₃)₄ (0.5–2 mol%) is effective for Suzuki-Miyaura coupling, but excess catalyst can lead to side-product formation .
  • Monitoring : TLC or HPLC-MS should track reaction progress to avoid over-alkylation or oxidation .

Q. What spectroscopic methods are most effective for characterizing its structure?

Methodological Answer:

  • NMR : ¹H/¹³C NMR confirms the propenol backbone (δ 4.2–5.5 ppm for allylic protons) and pyridyl substitution (δ 7.8–8.5 ppm for aromatic protons) .
  • IR : O–H stretching (~3300 cm⁻¹) and C=C conjugation (~1650 cm⁻¹) validate the alcohol and alkene groups .
  • Mass spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 164.1) and fragmentation patterns .

Advanced Research Questions

Q. What strategies resolve discrepancies in crystallographic data during structure refinement?

Methodological Answer: When crystallographic data conflicts (e.g., inconsistent bond lengths or thermal parameters):

  • SHELXL refinement : Use restraints for disordered regions (e.g., flexible propenol chains) and apply Hirshfeld rigid-bond tests to validate atomic displacement parameters .
  • Validation tools : Programs like PLATON or checkCIF identify symmetry mismatches or missed twinning, which can be corrected via re-integration of diffraction data .
  • Case example : For pyridine derivatives, enforcing planarity constraints on the aromatic ring improves R-factor convergence (<5% divergence) .

Q. How can impurity profiles be analyzed and controlled during synthesis?

Methodological Answer:

  • HPLC-DAD/UV : Reverse-phase C18 columns (acetonitrile/water gradient) separate unreacted pyridine precursors (retention time ~6.2 min) and hydroxylated byproducts .
  • Quantitative thresholds : Impurities exceeding 0.1% (ICH guidelines) require reprocessing via selective crystallization or preparative HPLC .
  • Mechanistic insights : Byproducts often arise from over-oxidation (e.g., ketone formation at the propenol terminus), which can be mitigated by inert atmospheres .

Q. What computational approaches predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • DFT calculations : Gaussian or ORCA software models frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict nucleophilic attack sites on the pyridyl ring .
  • MD simulations : Solvent-accessible surface area (SASA) analysis identifies steric hindrance around the propenol hydroxyl group, guiding catalyst design for regioselective modifications .
  • QSAR : Correlate substituent effects (e.g., methyl vs. ethyl groups on pyridine) with experimental rate constants to optimize reaction pathways .

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